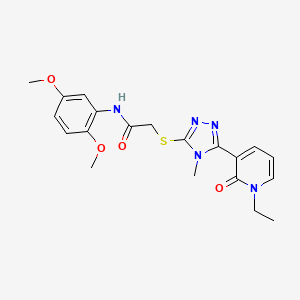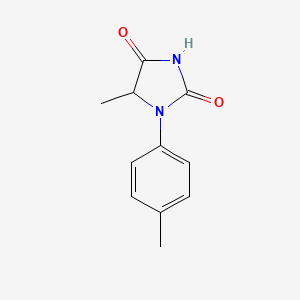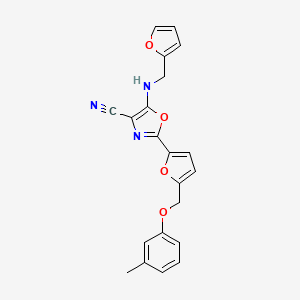![molecular formula C20H16FN5O2 B2651668 2-(4-fluorophenyl)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 900008-22-2](/img/structure/B2651668.png)
2-(4-fluorophenyl)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(4-fluorophenyl)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide” is a complex organic molecule. It contains a pyrazolo[3,4-d]pyrimidin-5(4H)-yl group, which is a type of heterocyclic compound . The molecule also contains a 4-fluorophenyl group and a p-tolyl group .
Synthesis Analysis
The synthesis of similar compounds often involves multi-step reactions . For instance, a series of novel derivatives were synthesized by sequential cyclization of a nitrophenyl compound with hydrazine hydrate, followed by a reduction and reaction with different aryl isocyanates or arylisothiocyanates or aryl sulfonyl chlorides .Molecular Structure Analysis
The molecular structure of similar compounds often consists of planar rings with phenyl rings being inclined from the scaffold to a significant extent . There can also be intramolecular hydrogen bonds within the structure .Chemical Reactions Analysis
The chemical reactions involving similar compounds can be complex and varied . For instance, the reaction of aniline derivatives and α-bromo-4-(methylsulfonyl)acetophenone resulted in different intermediates .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined using various techniques . For instance, the absorbance of a reaction mixture was determined spectrophotometrically at 517 nm .Applications De Recherche Scientifique
Radioligands for PET Imaging
A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including DPA-714 and its derivatives, has been highlighted for their selective affinity towards the translocator protein (18 kDa). These compounds, equipped with a fluorine atom, allow for radiolabeling with fluorine-18, facilitating in vivo imaging using positron emission tomography (PET). This application is crucial for studying neuroinflammatory processes, showcasing the compound's potential in medical imaging and neurology research (Dollé et al., 2008).
Anticancer Activity
Another area of research interest involves the evaluation of pyrazolopyrimidine derivatives for their anticancer activities. A study on novel fluoro-substituted benzo[b]pyran compounds, including pyrazole and pyrimidine thione derivatives, showed promising anticancer activity against lung cancer cell lines. This suggests the potential of structurally similar compounds for the development of new anticancer agents (Hammam et al., 2005).
Molecular Probes for Biological Studies
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine derivatives have been identified as high-affinity and selective antagonists for the human A2A adenosine receptor. These compounds serve as valuable pharmacological probes for studying receptor biology, offering insights into receptor-ligand interactions and the potential for drug development targeting the A2A adenosine receptor (Kumar et al., 2011).
Antimicrobial Agents
The synthesis and antimicrobial evaluation of new heterocycles incorporating an antipyrine moiety demonstrated the potential of these compounds as antimicrobial agents. This research underlines the versatility of pyrazolopyrimidine derivatives in developing new treatments for microbial infections (Bondock et al., 2008).
Exploration of Novel Antitumor Agents
Research on acetamide, pyrrole, and pyrrolopyrimidine derivatives containing a biologically active pyrazole moiety highlights the continued exploration of pyrazolopyrimidine derivatives as novel antitumor agents. Such studies contribute to the ongoing search for more effective and targeted cancer therapies (Alqasoumi et al., 2009).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(4-fluorophenyl)-N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN5O2/c1-13-2-8-16(9-3-13)26-19-17(11-23-26)20(28)25(12-22-19)24-18(27)10-14-4-6-15(21)7-5-14/h2-9,11-12H,10H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWEVBZPWICJJCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2651587.png)
![2-(3-fluorophenyl)-N-{1-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}acetamide](/img/structure/B2651589.png)
![N~1~-{1-[3-(4-pyridyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}benzamide](/img/structure/B2651590.png)

![6-cyclopropyl-3-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2651592.png)

![3-((3,4-dimethylphenyl)sulfonyl)-2-imino-1-(2-methoxyethyl)-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2651595.png)
![3-[[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methoxy]-6-cyclopropylpyridazine](/img/structure/B2651597.png)

![4-methoxy-N-((5-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide](/img/structure/B2651600.png)

![Methyl 5-oxaspiro[3.5]non-7-ene-7-carboxylate](/img/structure/B2651603.png)
![2-Methyl-4-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2651605.png)
![3-(2-chlorobenzyl)-7-hydroxy-9-(4-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2651608.png)
